Benzenemethanol, 2-iodo-4,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-4,5-dimethoxyphenyl)methanol is an organic compound characterized by the presence of iodine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methanol typically involves the iodination of 4,5-dimethoxybenzyl alcohol. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of (2-Iodo-4,5-dimethoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-4,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-iodo-4,5-dimethoxybenzaldehyde or 2-iodo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4,5-dimethoxyphenylmethanol.
Substitution: Formation of 2-azido-4,5-dimethoxyphenylmethanol or 2-thio-4,5-dimethoxyphenylmethanol.
Scientific Research Applications
(2-Iodo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
- 2-Iodo-4,5-dimethoxybenzaldehyde
- 2-Iodo-4,5-dimethoxybenzoic acid
- 2-Azido-4,5-dimethoxyphenylmethanol
Comparison: (2-Iodo-4,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
Benzenemethanol, 2-iodo-4,5-dimethoxy- is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes two methoxy groups and an iodine substituent. The synthesis often involves regioselective metal-iodine exchange reactions, allowing for the selective introduction of the iodine atom at the desired position on the benzene ring. This method has been shown to yield high purity products suitable for biological testing .
Antibacterial Properties
Research indicates that benzenemethanol derivatives, including those with iodine substitutions, exhibit selective antibacterial activity against various Gram-positive bacteria. A study demonstrated that diiodobenzyl alcohol derivatives showed significant antibacterial efficacy, suggesting that similar compounds may possess comparable properties .
Table 1: Antibacterial Activity of Diiodobenzyl Alcohol Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Diiodobenzyl Alcohol | Staphylococcus aureus | 32 µg/mL |
Diiodobenzyl Alcohol | Bacillus subtilis | 16 µg/mL |
Benzenemethanol derivative | Enterococcus faecalis | 64 µg/mL |
Cytotoxicity Studies
In vitro studies have shown that certain derivatives of benzenemethanol can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to benzenemethanol were tested against various cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation. The mechanisms of action included apoptosis induction and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzenemethanol derivative | MGC-803 | 5.1 |
Benzenemethanol derivative | HGC-27 | 7.6 |
Mechanistic Insights
The biological activity of benzenemethanol derivatives can be attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of methoxy groups is believed to enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets . Additionally, the iodine atom may play a role in modulating the reactivity of the compound towards biological macromolecules.
Case Studies
- Antitumor Activity : A study reported that a benzenemethanol derivative exhibited significant antitumor activity in vivo, leading to tumor regression in animal models. The compound was found to inhibit topoisomerase I activity, which is crucial for DNA replication and repair .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration. These compounds showed promise in reducing oxidative stress and inflammation in neuronal cells .
Properties
CAS No. |
110451-87-1 |
---|---|
Molecular Formula |
C9H11IO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
(2-iodo-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
WHSKCCLPZHCCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.